benzyl (2R)-pyrrolidine-2-carboxylate
Description
Benzyl (2R)-pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a benzyl ester group at the carboxylate position and an R-configuration at the 2-carbon of the pyrrolidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereochemistry and ester functionality influence its reactivity, solubility, and application in asymmetric catalysis or peptidomimetic design .
Properties
CAS No. |
53843-90-6; 64472-06-6 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.257 |
IUPAC Name |
benzyl (2R)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2/t11-/m1/s1 |
InChI Key |
VVCLBQFBKZQOAF-LLVKDONJSA-N |
SMILES |
C1CC(NC1)C(=O)OCC2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: benzyl (2R)-pyrrolidine-2-carboxylate can be synthesized through several methods. One common route involves the reaction of benzyl chloroformate with 2-pyrrolidinecarboxylic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of benzyl 2-pyrrolidinecarboxylate often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: benzyl (2R)-pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Benzyl (2R)-pyrrolidine-2-carboxylate has shown potential in pharmaceutical applications, particularly in the development of new therapeutic agents. Notable areas of exploration include:
- Antihypertensive agents : Compounds derived from pyrrolidine structures have been investigated for their ability to treat hypertension and related cardiovascular disorders. This compound derivatives have been noted for their biological activity in these contexts .
- Neurological disorders : Research indicates that certain derivatives may exhibit neuroprotective effects, making them candidates for treating conditions like epilepsy and depression .
- Cancer therapy : The compound's derivatives are being studied for their potential role as inhibitors of specific cancer targets, such as PD-L1, which is crucial in immune evasion by tumors .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Studies have focused on:
- Mechanistic studies : Understanding how this compound interacts with enzymes and receptors can reveal its potential therapeutic effects. For instance, its role in inhibiting neutral endopeptidase has been explored for treating disorders responsive to this pathway .
- In vitro studies : These studies have demonstrated the compound's effectiveness against certain cancer cell lines, highlighting its potential as a lead compound for drug development .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of benzyl 2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. It can act as an organocatalyst in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s pyrrolidine ring plays a crucial role in stabilizing transition states and intermediates during these reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Key Features and Differences
The following compounds share structural motifs with benzyl (2R)-pyrrolidine-2-carboxylate, differing in substituents, stereochemistry, or ester groups:
Table 1: Comparative Analysis of Pyrrolidine-2-carboxylate Derivatives
Physicochemical and Spectroscopic Data
Table 2: Spectroscopic and Analytical Comparisons
Q & A
Q. What are the standard synthetic routes for benzyl (2R)-pyrrolidine-2-carboxylate, and how are stereochemical outcomes controlled?
The compound is typically synthesized via coupling reactions involving chiral pyrrolidine precursors. For example, (S)-benzyl pyrrolidine-2-carboxylate hydrochloride can react with protected amino acids using T3P® (propane phosphonic acid anhydride) as a coupling agent in acetonitrile, with triethylamine as a base. The reaction is maintained below 25°C to minimize racemization, followed by purification via liquid-liquid extraction and recrystallization . Stereochemical control is achieved using enantiomerically pure starting materials or chiral auxiliaries, as demonstrated in analogous syntheses of related pyrrolidine derivatives .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR confirm structural integrity and stereochemistry. For instance, NMR signals for the pyrrolidine ring protons appear between δ 2.0–4.1 ppm, with coupling constants indicating ring conformation .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] peaks matching calculated values) .
- Polarimetry : Optical rotation measurements verify enantiomeric purity .
Q. How is the benzyl protecting group removed in downstream applications?
Catalytic hydrogenation using Pd/C under hydrogen atmosphere or ammonium formate is commonly employed. For example, debenzylation of related compounds occurs in methanol at reflux, yielding carboxylic acids in >85% yield after filtration and solvent removal . Acidic or basic hydrolysis may also be used, depending on functional group compatibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Discrepancies in X-ray diffraction data (e.g., bond lengths or angles) may arise from twinning, disorder, or poor crystal quality. Use the SHELX suite (e.g., SHELXL for refinement) to apply restraints, validate hydrogen bonding networks, and compare against DFT-calculated geometries. For chiral centers, verify absolute configuration using anomalous dispersion effects in the refinement process .
Q. What strategies optimize enantiomeric excess (ee) in large-scale syntheses of this compound?
- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
- Kinetic Resolution : Employ enzymes like lipases or proteases to selectively hydrolyze one enantiomer .
- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) can enhance ee during coupling steps .
Q. How do solvent and temperature variations affect the stability of this compound during storage?
Stability studies show that the compound degrades in polar aprotic solvents (e.g., DMSO) via hydrolysis of the ester group. Storage at -20°C in anhydrous acetonitrile or ethyl acetate minimizes decomposition. Accelerated aging tests (40°C/75% RH) combined with LC-MS monitoring can quantify degradation products like pyrrolidine-2-carboxylic acid .
Q. What advanced NMR methods aid in analyzing dynamic conformational changes of the pyrrolidine ring?
- VT-NMR (Variable Temperature NMR) : Reveals ring puckering transitions by observing coalescence of diastereotopic proton signals at elevated temperatures .
- NOESY/ROESY : Identifies spatial proximity between protons to deduce preferred ring conformations (e.g., envelope vs. twist-boat) .
Methodological Recommendations
- Crystallography : Use SHELXL for high-resolution refinements, especially for chiral centers. Anomalous scattering data (e.g., Cu-Kα radiation) enhances configuration accuracy .
- Stereochemical Analysis : Combine X-ray crystallography with Mosher’s ester derivatization to confirm absolute configuration .
- Reaction Optimization : Screen coupling agents (e.g., HATU vs. T3P®) and solvents (acetonitrile vs. DMF) to balance yield and enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
